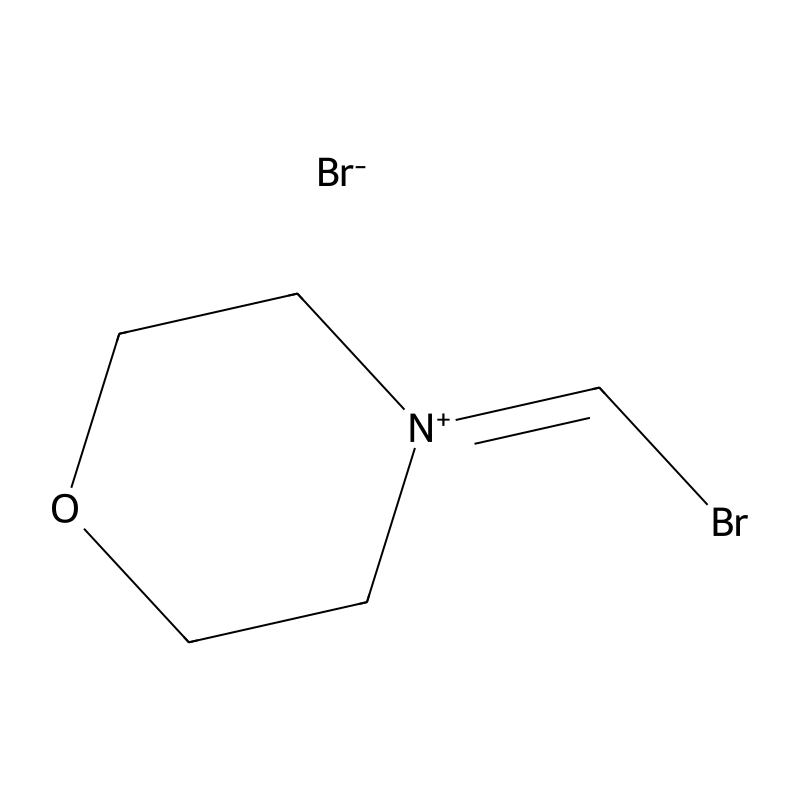

4-(Bromomethylene)morpholin-4-ium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Bromomethylene)morpholin-4-ium bromide, with the chemical formula CHBrNO and CAS number 198011-60-8, is a quaternary ammonium compound characterized by a morpholine ring substituted with a bromomethylene group. This compound exhibits unique structural features that contribute to its chemical reactivity and biological properties. The presence of both bromine atoms and the morpholine moiety enhances its potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

- Likely irritant: The presence of bromine atoms suggests potential irritation to skin and eyes upon contact [].

- Possible corrosive: Quaternary ammonium salts can be corrosive in concentrated solutions [].

- Unknown toxicity: Ingesting or inhaling the compound should be avoided due to unknown toxicological effects.

- Nucleophilic Substitution Reactions: The bromine atoms can be substituted by nucleophiles, leading to the formation of various derivatives.

- Electrophilic Addition Reactions: The compound can undergo electrophilic addition with alkenes or other nucleophiles, facilitating the synthesis of more complex structures.

- Dehydrobromination: Under certain conditions, it may lose hydrogen bromide to form an unsaturated derivative, which can further react with other reagents .

Research indicates that 4-(Bromomethylene)morpholin-4-ium bromide possesses notable biological activities. It has been studied for its:

- Antimicrobial Properties: Exhibiting effectiveness against various bacterial strains.

- Anticancer Activity: Preliminary studies suggest potential cytotoxic effects on certain cancer cell lines, although detailed mechanisms remain to be fully elucidated.

- Neuromuscular Blocking Effects: Its structural similarity to known neuromuscular blockers suggests possible applications in anesthetic practices .

The synthesis of 4-(Bromomethylene)morpholin-4-ium bromide typically involves:

- Bromination of Morpholine Derivatives: Starting from morpholine or its derivatives, bromination reactions using suitable brominating agents yield the desired compound.

- Quaternization Reactions: The morpholine nitrogen can be quaternized using alkyl halides or other alkylating agents to form the final product.

- Solvent Systems: Various solvents such as acetonitrile or dichloromethane are often employed to facilitate these reactions under controlled conditions .

The unique properties of 4-(Bromomethylene)morpholin-4-ium bromide lend themselves to various applications:

- Pharmaceutical Intermediates: Used in the synthesis of biologically active compounds and drug formulations.

- Chemical Syntheses: Acts as a reagent in organic synthesis for constructing complex molecular architectures.

- Antimicrobial Agents: Explored for potential use in developing new antimicrobial therapies .

Interaction studies involving 4-(Bromomethylene)morpholin-4-ium bromide focus on its reactivity with biological macromolecules and small molecules. Notable findings include:

- Binding Affinity Studies: Investigating how this compound interacts with proteins or enzymes, particularly those involved in microbial resistance or cancer pathways.

- Mechanistic Studies: Understanding the pathways through which this compound exerts its biological effects, including potential targets within cellular systems .

Several compounds share structural similarities with 4-(Bromomethylene)morpholin-4-ium bromide. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methylmorpholine | Morpholine ring with methyl group | Less reactive than brominated analogs |

| 4-Ethylmorpholine | Morpholine ring with ethyl group | Exhibits different solubility properties |

| N,N-Dimethylmorpholinium bromide | Quaternized morpholine derivative | Known for high antimicrobial activity |

| 1-Bromoethylmorpholine | Contains an ethyl bromo substituent | Different electrophilic characteristics |

The uniqueness of 4-(Bromomethylene)morpholin-4-ium bromide lies in its dual reactivity as both a nucleophile and electrophile due to the presence of two bromine atoms and a morpholine structure, making it versatile for various synthetic and biological applications .